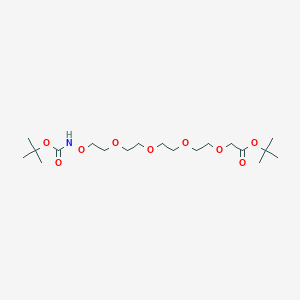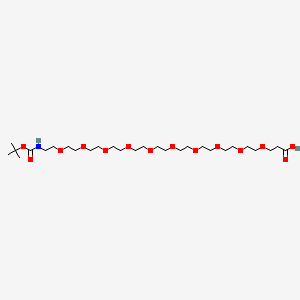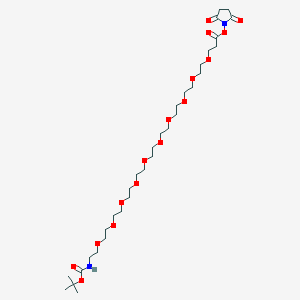
XL-844
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL-844 is a synthetic small-molecule inhibitor of checkpoint kinases 1 and 2 (Chk1 and Chk2) with potential antineoplastic activity. XL844 binds to and inhibits Chks 1 and 2, resulting in inhibition of cell cycle arrest, progressive DNA damage, inhibition of DNA repair, and, ultimately, tumor cell apoptosis. This agent also inhibits vascular endothelial growth factor receptor 1 (VEGFR1) and vascular endothelial growth factor receptor 3 (VEGFR3), important mediators of tumor angiogenesis and lymphogenesis, respectively. In the presence of DNA damage or incomplete DNA replication, eukaryotic cells activate cell cycle checkpoints that temporarily halt the cell cycle to permit DNA repair or completion of DNA replication to take place.
Aplicaciones Científicas De Investigación
XL-MS: Protein Cross-Linking and Mass Spectrometry
XL-MS (Cross-Linking Mass Spectrometry) is a significant advancement in studying larger and more complex systems in proteomics. It offers insights into protein structure and organization under various conditions by creating covalent bonds to freeze transient interactions. This technique is crucial for understanding protein interactions and structures in different biological assemblies, facilitating new research directions in structural biology (Holding, 2015).
Advances in Studying Protein Interaction Networks
Recent advancements in XL-MS have made it an invaluable tool for studying protein interaction networks on a system-wide level. By analyzing protein networks in cells and organisms, XL-MS helps to understand dynamic biological assemblies in their native environment. This review highlights the technological developments and applications of XL-MS in protein network analysis, emphasizing the importance of bioinformatics tools for data analysis (Iacobucci, Götze, & Sinz, 2019).
Enhancing Cancer Cell Radiosensitivity
XL-844 has been tested as a novel inhibitor of Chk1 and Chk2, key enzymes in DNA repair upon radiation exposure. It has been shown to enhance the radiosensitivity of human cancer cells. This effect is due to the inhibition of DNA repair and the induction of mitotic catastrophe, showing potential in cancer treatment strategies (Riesterer et al., 2011).
Integration with Structural Biology Techniques
XL-MS, as a bridge between mass spectrometry and structural biology, has become an essential part of the structural biologist's toolbox. It complements other techniques like cryo-electron microscopy for studying large protein assemblies, providing insights into the topology and structure of these complexes (Leitner, Faini, Stengel, & Aebersold, 2016).
Profiling Protein-Protein Interaction Networks
XL-MS is also used for profiling protein-protein interaction networks in living cells, tissues, and organelles. It provides crucial information on the interplay of proteins in their native environment, helping to guide research and development in areas like genomics and synthetic biology (Matzinger & Mechtler, 2020).
Propiedades
Nombre del producto |
XL-844 |
|---|---|
Nombre IUPAC |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
XL844; XL 844; XL-844. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)